Journal Name:Experimental Heat Transfer
Journal ISSN:0891-6152
IF:3.272
Journal Website:http://www.tandfonline.com/toc/ueht20/current#.V48XjEz9cSQ
Year of Origin:0
Publisher:Taylor and Francis Ltd.
Number of Articles Per Year:34
Publishing Cycle:Quarterly
OA or Not:Not
Control of adhesive strength of acrylate polymers containing 1-isobutoxyethyl and isobornyl esters in response to dual stimuli for dismantlable adhesion
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2017-02-06 , DOI: 10.1186/s40563-017-0085-9
To develop an adhesion system satisfying both constant adhesion strength during use and quick debonding ability during a dismantling process. Adhesive properties were investigated for the random and block copolymers consisting of 1-isobutoxyethyl acrylate (iBEA), 2-ethylhexyl acrylate (2EHA), and 2-hydroxyethyl acrylate (HEA) as the dismantlable pressure-sensitive adhesives in the presence of a photoacid generator in response to dual external stimuli of photoirradiation and post baking. The use of LED combined with a new photoacid generator SIN-11 was enable us to achieve a rapid dismantling process during UV irradiation within several minutes. The protection of the ester alkyl group in the iBEA repeating unit to give an acrylic acid unit was suppressed by the introduction of isobornyl acrylate (IBoA) as the additional unit into the copolymer of iBEA, 2EHA, and HEA. While IBoA‐containing block copolymer showed a constant adhesive strength during photoirradiation as the single external stimulus, deprotection was immediately induced by the subsequent heating, leading to a significant decrease in the adhesive strength. The copolymer including the iBEA and IBoA units was revealed to function as the highly sensitive adhesive materials for dual-locked dismantlable adhesion.
Detail
Study of adhesion between microspheres and rubber surfaces accompanied by meniscus formation and sedimentation
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2017-02-06 , DOI: 10.1186/s40563-017-0084-x
This paper reports on the adhesion characteristics between microspheres and rubber surfaces. Silica, polystyrene, and poly(methyl methacrylate) microspheres were deposited on cis-1,4-polybutadiene (BR) films. A BR meniscus formed on the sphere surfaces when the film thickness was less than the diameters of the spheres. Additionally, the attractive forces acting on the spheres in the direction of the BR films were examined via atomic force microscopy. Sedimentation of the spheres occurred for films with thicknesses much greater than the diameters of the microspheres in all systems. Interestingly, this wetting process occurred even in the silica/BR system, despite the incompatibility of these materials. The driving force for meniscus formation is the difference between the surface free energy of BR (γ BR) and that of the spheres (γ sphere). For all systems, γ BR is lower than γ sphere, i.e., the BR surface is more stable than those of the spheres, and thus a meniscus forms to stabilize the system. Once a meniscus formed, a downward force acted on the spheres to embed them into the BR film. Sedimentation eventually ceased when the angle between the tangential line of the sphere and the rubber surface became equal to the equilibrium contact angle determined by Young’s equation. Interestingly, the sedimentation behavior was nearly identical for spheres with various surface free energy values except in terms of their final positions. The same sedimentation phenomena were studied with crosslinked BR films. In contrast to the experiments performed using various types of spheres, the sedimentation behavior varied with different rubber characteristics. The results of these studies indicate that the sedimentation behavior mainly depends on the physical properties of the rubbers used, although the physical properties of the spheres are in determining their final depth.
Detail
Evaluation of energy dissipation involving adhesion hysteresis in spherical contact between a glass lens and a PDMS block
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2017-02-03 , DOI: 10.1186/s40563-017-0082-z
Adhesion hysteresis was investigated with the energy dissipation in the contact experiments between a spherical glass lens and a polydimethylsiloxane (PDMS) block. The experiments were conducted under step-by-step loading–unloading for the spontaneous energy dissipation. The force, contact radius, and displacement were measured simultaneously and the elasticity of the PDMS was confirmed. The work of adhesion was estimated in the loading process of the strain energy release rate. The total energy dissipation has been observed to be linearly proportional to the contact radius in the unloading process. The approximately constant gradient of the energy dissipation for each unloading process has been found. The result would provide how the dissipation is induced during the unloading as some interfacial phenomena. The fact has been discussed with some interfacial phenomena, e.g., the adsorbates on the surface, for the mechanism of adhesion hysteresis.
Detail
A qualitative, process-parameter-based model for the release agent transfer during CFRP-part production: an approach to increase the initial bondability
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2017-09-25 , DOI: 10.1186/s40563-017-0095-7
Adhesive bonding shows a high potential to join carbon fiber reinforced plastics (CFRP), if the adhesion between adhesive and part surface is verified. Unfortunately, this adhesion is often reduced in case of the mold-based part production and its unavoidable application of release agents. Due to the resulting presence of release agent residues on the surface of the cured CFRP-parts the adhesion is lowered. To increase the bondability and correlating production efficiency, the amount of release agent transfer should be as small as possible, to reduce the effort in terms of bonding pre-treatment. To achieve this goal, a theoretical, qualitative model about the influence of the relevant processing parameters for a thermoset CFRP-production was developed focusing the (diffusion-based) transfer reduction based on an adapted processing. Indicating the time in which the diffusion is possible, as the main criteria.
Detail
Effects of ceramic primers and post-silanization heat treatment on bond strength of resin cement to lithium disilicate-based ceramic
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2016-12-07 , DOI: 10.1186/s40563-016-0078-0
This study evaluated the effect of different ceramic primers and heat treatment of silane coupling agents on bond strength of resin cement to glass ceramic. Five ceramic primers (Clearfil Ceramic Primer/CCP, MonoBond-S, ProSil, RelyX Ceramic Primer and Silano) and one conventional resin cement (RelyX ARC) were tested. Lithium disilicate-based ceramic plates were previously etched with hydrofluoric acid, except for CCP (n = 10). All silane agents were applied to ceramics according to the manufacturer’s instructions and primed ceramics plates were heated (in oven at 100 °C for 1 min) or not before resin cement placement. Dual-cure resin cement was mixed and inserted in tubes (0.75 mm diameter × 1 mm height) that were positioned over primed ceramic surfaces. Micro-shear testing was performed using a universal testing machine. Bond strength data were analyzed using two-way ANOVA and Tukey’s test (5%). Ceramic primer heating did not improve the bond strength of the resin cement to lithium disilicate. Most of ceramic primers did not indicate significant difference in bond strength among them; however, CCP yielded the lowest bond strength among the ceramic primers. In conclusion, when the silane was applied on etched surface the bond strength was higher and heat treatment of silane coupling agents did not affect the bond strength.
Detail
In vitro antibacterial effect of fifth generation dentin bonding agent incorporated with nisin on Streptococcus mutans
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2021-07-06 , DOI: 10.1186/s40563-021-00135-w
Bacterial adherence to restorative materials such as composite resin is one of the aetiology of secondary caries. This study evaluated the antibacterial efficacy of fifth generation bonding agent (BA) modified with nisin, against Streptococcus mutans based on its growth, adherence and membrane integrity. Adhesive eluents of the experimental bonding agents were obtained using 250 μl Brain Heart Infusion (BHI) broth and the groups were control (BA with 0% Nisin), bonding agent with 1 wt% (NBA 1) and 5 wt% nisin (NBA 5). To this, 10 μl S. mutans culture was added and incubated at 37 °C. Bacterial growth was estimated by changes in optical density using spectrophotometer every 20 min for 2 h. The results were statistically analysed using one way ANOVA followed by Tukey Post Hoc test. For adherence and membrane integrity test, 10 μl of BHI supplemented with 1% sucrose and 50 μl of bacterial suspension were inoculated onto the cured specimens, and incubated for 4 h. After rinsing, 1 ml of Live/Dead BacLight bacterial viability stain was added and incubated in the dark for 15 min and observed under confocal laser scanning microscope (CLSM) for intact (green/live) and damaged (red/dead) bacterial membranes. Mean optical density was significantly higher in control group at all time intervals with maximum value at 2 h (0.83 ± 0.008), while there was a concentration dependant reduction in bacterial growth with the NBA groups (0.50 ± 0.007). Correspondingly, the NBA groups showed higher amount of dead than live bacteria, while live bacteria were predominant in the control group. Addition of an antibacterial agent nisin in dentin bonding agent may render the resin dentin interface more resistant to bacterial penetration, and adherence of cariogenic bacteria like S. mutans.
Detail
Micromorphological analysis and bond strength comparison of two adhesives for different degrees of dental fluorosis
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2020-08-19 , DOI: 10.1186/s40563-020-00129-0
The objective of this study was to analyze morphologically the all-etching bonding system and self-etching bonding system for enamel with different degrees of fluorosis and evaluate the bond strength of each system. Teeth that were indicated for extraction owing to orthodontic or periodontal problems were selected. According to Dean’s index and the Thylstrup-Fejerskov index, 180 extracted teeth were divided into three groups of mild, moderate, and severe dental fluorosis (DF), with 60 teeth in each group. The teeth in each group were randomly divided into two subgroups (n = 30), which were then subjected to the all-etching bonding system (Prime & Bond NT) and self-etching bonding system (SE-Bond). Each group of adhesives was used to bond Z350 universal resin (3 M) to the etched dental enamel. Tensile and shear tests were conducted to determine the bond strength. Subsequently, the fractured specimens were investigated using scanning electron microscopy (SEM) and confocal laser scanning microscopy (CLSM). The Prime & Bond NT was statistically significant for the tensile and shear strength of enamel with mild fluorosis (P  0.05). The SE-Bond was not statistically significant for the tensile and shear strength of mild, moderate, or severe DF (P > 0.05). The SEM and CLSM results reveal that the mild fluorosis enamel crystals were relatively dense, and a small amount of resin remained. The moderate fluorosis enamel crystals were loosely arranged, and the gaps were widened. The severe fluorosis enamel crystals were irregularly arranged. The disorder was aggravated, and the dentinal orifice was exposed by partial enamel exfoliation. The bonding strength of mild fluorosis enamel with the Prime & Bond NT was better than that with the SE-Bond, and cohesive failure was the most common mode of failure. Because there was no difference in the bonding strength of the SE-Bond for different degrees of DF, we recommend the use of the all-etching adhesive system in the clinical treatment of teeth with mild fluorosis.
Detail
Does ceramic translucency affect the degree of conversion of luting agents?
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2020-04-25 , DOI: 10.1186/s40563-020-00127-2
Solely light-activated luting agents have been suggested for cementing procedures with aesthetic rehabilitations, but questions remain regarding their curing potential under more opaque prosthesis. To determine the degree of carbon double bond (C=C) conversion (DC) of four categories of luting strategies when considering the interposition of lithium-disilicate ceramic laminates with different translucencies during the photo-activation procedures. Four different luting strategies were considered: a dual-activated resin-based cement (control, RelyX ARC, 3M ESPE), a solely light-activated resin-based cement (RelyX Veneer, 3M ESPE), a flowable resin-based composite (Filtek Z350 XT Flow, 3M ESPE), and a pre-heated (68 °C for 30 min) regular resin-based composite (Filtek Z350 XT, 3M ESPE). The DC was determined by Fourier-transformed infrared spectroscopy (n = 6), 1 min after light-activation in two conditions: (a) with direct light exposure and (b) with light exposure with the interposition of lithium-disilicate disks (e.max Press, Ivoclar Vivadent) with 1.5 mm thickness with three translucent degrees: high translucency (HT), low translucency (LT), and medium opacity (MO). The translucency parameter (TP) formula was performed to quantitatively evaluate the ceramics’ translucencies using white (L* = 93.7, a* = 1.2, and b* = 0.8) and black (L* = 8.6, a* = − 0.7, and b* = − 1.5) backgrounds. The irradiance from the light curing unit (Bluephase G2, Ivoclar Vivadent) was calculated with a power meter (Ophir Optronics) with direct light exposure to the sensor and also with the interposition of the light ceramic discs. Degree of conversion data was submitted to two-way ANOVA and Tukey’s test (α = 0.05). Translucency parameters values were 16.4, 13.4 and 12.6 for HT, LT and MO ceramics—respectively—and affected the percentage of light transmission. For all ceramic translucencies the highest DC values were observed for the dual-activated resin-based cement followed by the solely light-activated resin-based cement, the flowable composite and then by pre-heated regular composite. The ceramic’s translucency influenced the DC only for the pre-heated composite. The effect of the ceramic translucency on the curing behavior was dependent on the luting strategy. The DC was only affected for the pre-heated composite, which demonstrates lower conversion with the increased ceramic opacity.
Detail
Investigation of fluorine-based release agents for structural adhesive bonding of carbon fibre reinforced plastics
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2019-05-28 , DOI: 10.1186/s40563-019-0117-8
Peel plies can be used during the manufacture of fibre-reinforced plastics for two reasons: to protect the surface during transport and storing the parts as well as during subsequent work steps, such as adhesive bonding, the removal of the peel ply can result in bondable surface with required surface characteristics. However, the use of peel plies is not straightforward. It can be difficult to remove peel plies and a surface produced by a peel ply is altered in terms of roughness and elemental composition. In the present work, the influence of fluorine-based release agents on adhesive joining of carbon fibre reinforced composites is investigated. Within the scope of the screening, 14 fluorine-based release agents—ETFE release films, PTFE coated glass fabrics as well as fabrics made of PTFE fibres—were investigated. Preliminary studies (Meer, in: Deutscher Luft- und Raumfahrtkongress 2014, Augsburg, 2015) have shown that ETFE films have advantages in terms of adhesion. The study covers a number of aspects: the determination of the tear strength of the release agent by peel test; the determination of the element composition (XPS) and surface characteristics (SEM) before and after atmospheric pressure plasma pre-treatment, characterization the topology and the characterization of the adhesive strength by centrifugal adhesion test.
Detail
Effects of heat treatment on the behavior of teak wood adherends bonded joints
Experimental Heat Transfer ( IF 3.272 ) Pub Date: 2020-02-10 , DOI: 10.1186/s40563-020-00124-5
The main aim of this work is to investigate the effect of heat treatment on the teak wood adherend bonded joints. Indian teak wood samples were kept in an oven at 150 °C for 2 h for the heat treatment process. The surface roughness values of the wood adherend before and after the heat treatment process were measured using a surface profilometer. Wettability of un-treated and heat-treated teak wood samples was determined with the contact angle measurements by using the sessile drop method. Single strap joints with un-treated and heat treated wood specimens were tested at ambient temperature. The results show that, there is a clear dependency observed in between the heat treatment and the surface roughness of the wood adherends. Wettability of teak wood adherend surface is degraded after the heat treatment process. An adverse effect of heat treatment of wood adherend on the bonding strength was observed, but the surface roughness was improved.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
工程技术4区 ENGINEERING, MECHANICAL 工程:机械3区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
41.40 26 Science Citation Index Expanded Not
Submission Guidelines
Journal Submission Website
https://mc.manuscriptcentral.com/ueht